molecular formula C16H13N3O2 B2914826 4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine CAS No. 1187334-25-3

4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine

Cat. No.: B2914826
CAS No.: 1187334-25-3
M. Wt: 279.299
InChI Key: KHSPKWGZSJSPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2H-1,3-Benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine (CAS 1187334-25-3) is an amino-substituted pyrazole derivative of significant interest in synthetic and medicinal chemistry research. The compound features a benzodioxole group and a phenyl ring attached to its pyrazole core, a structure known for diverse biological potential. Scientific literature indicates that amino-substituted pyrazole derivatives, in general, are investigated for a broad spectrum of biological activities, which may include antidepressant, anti-anxiety, antifungal, antibacterial, antidiabetic, and anticancer properties . The molecular formula of the compound is C16H13N3O2, with a molecular weight of 279.29 g/mol . Its solid-state structure has been characterized by X-ray crystallography, revealing that the molecule can adopt different conformations, with the benzodioxole ring system exhibiting an envelope conformation . In the crystal lattice, the molecules form supramolecular chains through N-H···N hydrogen bonding, which are further stabilized by C-H···O and C-H···π interactions . This detailed structural understanding is valuable for researchers working in areas of crystal engineering and molecular design. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic or therapeutic agent.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-5-phenyl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-16-14(11-6-7-12-13(8-11)21-9-20-12)15(18-19-16)10-4-2-1-3-5-10/h1-8H,9H2,(H3,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSPKWGZSJSPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(NN=C3N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the benzodioxole moiety: This step involves the coupling of the pyrazole intermediate with a benzodioxole derivative, often using palladium-catalyzed cross-coupling reactions.

    Final amination:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
Target Compound C₁₇H₁₅N₃O₂ 293.32 4-(Benzodioxol-5-yl), 3-phenyl, 5-amine Bicyclic benzodioxole; extensive H-bonding
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine C₁₆H₁₅N₃O 265.32 1-(4-Methoxyphenyl), 3-phenyl, 5-amine Methoxy group at position 1; planar aryl groups
3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine C₁₁H₁₃N₃O₂ 219.24 3-(3,5-Dimethoxyphenyl), 5-amine Electron-rich dimethoxy substituents
5-Amino-3-methyl-1-phenylpyrazole C₁₀H₁₁N₃ 173.22 1-Phenyl, 3-methyl, 5-amine Simplified structure; steric hindrance from methyl
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-amine C₁₁H₁₁N₃O₂ 217.23 3-(Benzodioxin-6-yl), 5-amine Benzodioxin (6-membered ring) vs. benzodioxole (5-membered)

Substituent Effects and Functional Implications

Benzodioxole vs. Methoxy Groups: The benzodioxole group in the target compound enhances lipophilicity and metabolic stability compared to the methoxy group in 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine . Benzodioxole’s electron-rich nature may improve π-π stacking interactions in biological targets, whereas methoxy groups primarily act as electron donors .

Aromatic vs. The methyl group in the latter reduces molecular weight but limits hydrogen-bonding capacity .

Heterocyclic Variations :

  • 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-amine replaces benzodioxole with a 6-membered benzodioxin ring, altering ring strain and conformational flexibility .

Methodological Considerations

Structural analyses of these compounds rely on crystallographic tools such as SHELXL for refinement and ORTEP for visualization .

Biological Activity

The compound 4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine (often referred to as Benzodioxole-Pyrazole ) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of Benzodioxole-Pyrazole is C16H14N4O2C_{16}H_{14}N_{4}O_{2} with a molecular weight of approximately 298.31 g/mol. The structure features a benzodioxole moiety attached to a pyrazole ring, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC16H14N4O2C_{16}H_{14}N_{4}O_{2}
Molecular Weight298.31 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research indicates that Benzodioxole-Pyrazole exhibits various biological activities, including:

1. Antimicrobial Activity
Studies have demonstrated that Benzodioxole-Pyrazole possesses significant antimicrobial properties against a range of pathogens. For instance, a study conducted by Muruganantham et al. (2007) reported that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

2. Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of Benzodioxole-Pyrazole. A molecular docking study indicated that the compound could interact with key proteins involved in cancer cell proliferation and survival pathways. In vitro assays showed that it inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent .

3. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research findings suggest that Benzodioxole-Pyrazole can inhibit pro-inflammatory cytokines and enzymes, potentially providing therapeutic benefits in inflammatory diseases .

The biological activity of Benzodioxole-Pyrazole is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
  • Receptor Modulation: It can bind to various receptors, modulating their activity and influencing cellular signaling pathways associated with growth and apoptosis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of Benzodioxole-Pyrazole:

Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, Benzodioxole-Pyrazole was tested against a panel of bacterial strains using broth microdilution assays. The results indicated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for various strains, demonstrating its efficacy as an antimicrobial agent .

Case Study 2: Anticancer Activity
A recent publication in Molecules detailed the anticancer effects of Benzodioxole-Pyrazole on human breast cancer cells (MCF-7). The study reported a dose-dependent inhibition of cell viability, with IC50 values around 15 µM after 48 hours of treatment. The compound was shown to induce apoptosis through caspase activation pathways .

Q & A

Basic: What synthetic methodologies are commonly used to prepare 4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine, and how are reaction conditions optimized?

The compound is synthesized via a multi-step protocol involving condensation and cyclization reactions. Key steps include:

  • Step 1 : Reaction of 3,4-methylenedioxyphenyl acetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 355 K to form an enamine intermediate. Progress is monitored by TLC.
  • Step 2 : Condensation with 4-methylphenyl hydrazine hydrochloride in methanol under reflux, followed by neutralization with NaHCO₃ and extraction with ethyl acetate.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4) yields the final product. Single crystals for structural analysis are obtained via recrystallization from ethyl acetate .
    Optimization : Reaction temperature, solvent choice (e.g., methanol for reflux), and stoichiometric ratios are critical. TLC and column chromatography ensure purity and yield.

Basic: What analytical techniques are essential for confirming the molecular structure and purity of this compound?

  • X-ray crystallography : Resolves the asymmetric unit containing two independent molecules (A and B) with distinct dihedral angles between the benzodioxole (31.67° vs. 47.18°) and phenyl (68.22° vs. 49.08°) groups. Hydrogen bonding (N—H⋯N) and C—H⋯π interactions are mapped .
  • Spectroscopy : ¹H/¹³C NMR and IR verify functional groups and regiochemistry.
  • Chromatography : HPLC or GC-MS assesses purity (>95%), while TLC monitors reaction progress .

Advanced: How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties and potential bioactivity?

The crystal structure reveals:

  • Hydrogen-bonded chains : N—H⋯N interactions form zigzag supramolecular chains along the b-axis, stabilized by C—H⋯O and C—H⋯π interactions. These interactions enhance thermal stability and may mimic binding motifs in biological targets (e.g., enzyme active sites) .
  • Conformational flexibility : The benzodioxole ring adopts syn/anti conformations relative to the amine group, which could affect solubility and membrane permeability .
    Implications : Computational modeling (e.g., molecular docking) could correlate crystal packing features with observed bioactivities like antifungal or antibacterial effects .

Advanced: What methodological challenges arise when correlating structural variations (e.g., substituents) with biological activity data in pyrazole derivatives?

  • Contradictions in SAR : For example, halogenated pyrazole regioisomers in show varied antitubercular activity, while reports antimicrobial activity in oxadiazole-pyrazole hybrids. Discrepancies may stem from:
    • Assay conditions : Differences in bacterial strains (e.g., Mycobacterium tuberculosis vs. Gram-positive bacteria) or concentration ranges.
    • Substituent effects : Electron-withdrawing groups (e.g., Cl, F) may enhance target binding, but steric hindrance from bulky groups (e.g., tert-butyl) could reduce efficacy .
  • Resolution : Standardized assays (e.g., MIC determination) and systematic substitution studies (e.g., Hammett plots) are recommended to isolate electronic vs. steric contributions.

Advanced: How can researchers resolve discrepancies in crystallographic data refinement for structurally complex pyrazole derivatives?

  • Software tools : SHELXL refines X-ray data by optimizing parameters like bond distances, angles, and thermal displacement factors. For example, SHELXL’s robust handling of high-resolution data reduces R-factor discrepancies (e.g., R = 0.045 vs. wR = 0.136 in ) .
  • Validation : Cross-checking with independent datasets (e.g., neutron diffraction) or computational methods (DFT geometry optimization) ensures accuracy.
  • Challenges : Twinning or disorder in crystals (e.g., dual conformations in ) requires iterative refinement and electron density analysis .

Basic: What in vitro assays are used to evaluate the biological potential of this compound?

  • Antimicrobial : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Anticancer : MTT or SRB assays measure cytotoxicity in cell lines (e.g., IC₅₀ values) .
  • Enzyme inhibition : Carbonic anhydrase inhibition (e.g., hCA I/II) is quantified via stopped-flow CO₂ hydration assays .
    Controls : Positive controls (e.g., streptomycin for antibacterial assays) validate experimental conditions.

Advanced: How do tautomeric forms or regioisomeric impurities impact the reproducibility of biological activity studies?

  • Tautomerism : Pyrazole-amine tautomers (e.g., 1H vs. 2H forms) may exhibit differing bioactivities. NMR or X-ray crystallography identifies dominant tautomers .
  • Regioisomers : Thiourea precursors ( ) can yield regioisomeric byproducts. HPLC with chiral columns or preparative TLC separates isomers .
    Mitigation : Strict reaction monitoring (e.g., LC-MS) and spectral characterization (²D NMR) ensure regiochemical purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.